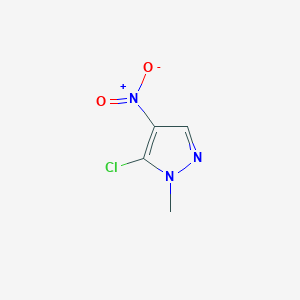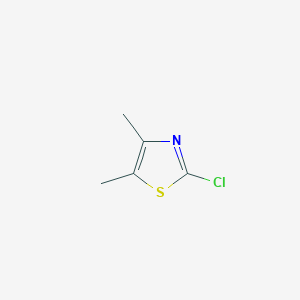
5-chloro-1-Methyl-4-nitro-1H-pyrazole
Overview
Description
5-Chloro-1-Methyl-4-nitro-1H-pyrazole (CMP) is a nitro-heterocyclic compound with a wide range of applications in the fields of organic synthesis, analytical chemistry, and medicinal chemistry. CMP has been used as a reagent for the synthesis of a variety of organic compounds, as a biochemical probe for the study of enzyme catalyzed reactions, and as a pharmaceutical agent for the treatment of several diseases. The structure of CMP consists of two fused five-membered rings, one of which is a pyrazole ring with a nitro group attached to the 5-position. This structure confers unique reactivity and biological activity to CMP.
Scientific Research Applications
Pharmaceutical Applications
Imidazole, a similar compound to pyrazole, is known for its broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Radiosensitization
5-Chloro-1-methyl-4-nitroimidazole (CMNI) is suitable for use in rapid mix experiments to investigate the mechanism of anomalous radiosensitization of mammalian cells . This could have potential applications in cancer treatment where radiosensitizers are used to enhance the effects of radiation therapy.
Neurological Applications
4-Nitropyrazole, a compound structurally similar to 5-chloro-1-Methyl-4-nitro-1H-pyrazole, can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor . This inhibitor is a potentially viable treatment for Parkinson’s disease .
Chemical Synthesis
5-Chloro-1-methyl-4-nitroimidazole is used in chemical synthesis . It can be used as a starting material or intermediate in the synthesis of other complex organic compounds.
Antibacterial Applications
Imidazole derivatives have been reported to possess antibacterial properties . Therefore, 5-chloro-1-methyl-4-nitro-1H-pyrazole could potentially be explored for its antibacterial applications.
Antifungal Applications
Imidazole derivatives have also been reported to possess antifungal properties . This suggests that 5-chloro-1-methyl-4-nitro-1H-pyrazole could potentially be explored for its antifungal applications.
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of imidazole , which has a broad range of chemical and biological properties and is an important synthon in the development of new drugs .
Mode of Action
It’s known that imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
It’s known that imidazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It’s known that this compound is an abscission agent, standardized for the mechanical harvesting of late-season ‘valencia’ sweet oranges in florida . It induces oxidative stress in the abscission zone (AZ) of ‘Valencia’ sweet orange .
Action Environment
The action, efficacy, and stability of 5-chloro-1-Methyl-4-nitro-1H-pyrazole can be influenced by environmental factors. For instance, it has been reported that this compound induces abscission selectively in mature citrus fruit when applied to the canopy, with no phytotoxicity at higher temperatures commonly found during the harvest season .
properties
IUPAC Name |
5-chloro-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLZEWCWNUVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492670 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-Methyl-4-nitro-1H-pyrazole | |
CAS RN |
42098-25-9 | |
| Record name | 5-Chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Chloro-2,6,6-trimethylbicyclo[3.1.1]heptane](/img/structure/B1355479.png)



![Thiazolo[4,5-c]pyridin-2-amine](/img/structure/B1355487.png)





